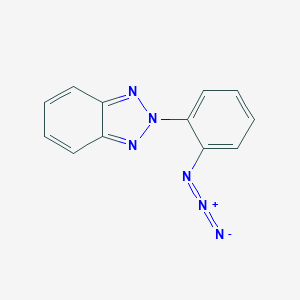
2-(2-azidophenyl)benzotriazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-azidophenyl)benzotriazole is a chemical compound with the molecular formula C12H8N6. It is a derivative of benzotriazole, a heterocyclic compound known for its applications in various fields, including corrosion inhibition, UV stabilization, and pharmaceuticals . The azido group attached to the phenyl ring in this compound introduces unique chemical properties, making it a subject of interest in scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-azidophenyl)benzotriazole typically involves the following steps:
Formation of Benzotriazole Core: The benzotriazole core is synthesized through the cyclization of o-phenylenediamine with nitrous acid.
Introduction of Azido Group: The azido group is introduced by reacting the benzotriazole derivative with sodium azide under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(2-azidophenyl)benzotriazole undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Sodium Azide: Used for introducing the azido group.
Copper Catalysts: Often employed in cycloaddition reactions to facilitate the formation of triazoles.
Major Products Formed
Scientific Research Applications
2-(2-azidophenyl)benzotriazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-azidophenyl)benzotriazole is primarily based on its ability to undergo cycloaddition reactions. The azido group can react with alkynes or other dipolarophiles to form stable triazole rings. This property is exploited in various applications, such as bioconjugation and material science .
Comparison with Similar Compounds
Similar Compounds
2-(2-Hydroxyphenyl)-2H-benzotriazole: Known for its UV stabilization properties.
2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol: Used as a UV stabilizer in industrial polymers.
Uniqueness
2-(2-azidophenyl)benzotriazole is unique due to the presence of the azido group, which imparts distinct reactivity and allows for its use in click chemistry and bioconjugation applications . This sets it apart from other benzotriazole derivatives that primarily function as UV stabilizers or corrosion inhibitors .
Properties
CAS No. |
15284-70-5 |
|---|---|
Molecular Formula |
C12H8N6 |
Molecular Weight |
236.23 g/mol |
IUPAC Name |
2-(2-azidophenyl)benzotriazole |
InChI |
InChI=1S/C12H8N6/c13-17-14-11-7-3-4-8-12(11)18-15-9-5-1-2-6-10(9)16-18/h1-8H |
InChI Key |
OSVLYBSRHUTBKY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)N=[N+]=[N-])N2N=C3C=CC=CC3=N2 |
Canonical SMILES |
C1=CC=C(C(=C1)N=[N+]=[N-])N2N=C3C=CC=CC3=N2 |
Key on ui other cas no. |
15284-70-5 |
Synonyms |
2-(2-Azidophenyl)-2H-benzotriazole |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















